molecular formula C22H26Cl2N2O4 B14374623 N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide CAS No. 89959-46-6

N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide

Cat. No.: B14374623
CAS No.: 89959-46-6
M. Wt: 453.4 g/mol
InChI Key: GIDVFUBMUUYXQR-UHFFFAOYSA-N
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Description

N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide is a synthetic organic compound characterized by the presence of two 4-chlorophenyl groups and two hydroxyl groups attached to a decanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and decanediamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or ethanol, and a catalyst such as hydrochloric acid or sulfuric acid.

    Reaction Steps: The 4-chloroaniline is reacted with decanediamide in the presence of the catalyst to form the desired compound. The reaction mixture is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N1,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions may involve the use of bases like sodium hydroxide or acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of N1,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~10~-Bis(4-methylphenyl)-N~1~,N~10~-dihydroxydecanediamide
  • N~1~,N~10~-Bis(4-fluorophenyl)-N~1~,N~10~-dihydroxydecanediamide

Uniqueness

N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide is unique due to the presence of chlorophenyl groups, which may impart distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups can influence its reactivity and interactions with other molecules.

Properties

CAS No.

89959-46-6

Molecular Formula

C22H26Cl2N2O4

Molecular Weight

453.4 g/mol

IUPAC Name

N,N'-bis(4-chlorophenyl)-N,N'-dihydroxydecanediamide

InChI

InChI=1S/C22H26Cl2N2O4/c23-17-9-13-19(14-10-17)25(29)21(27)7-5-3-1-2-4-6-8-22(28)26(30)20-15-11-18(24)12-16-20/h9-16,29-30H,1-8H2

InChI Key

GIDVFUBMUUYXQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C(=O)CCCCCCCCC(=O)N(C2=CC=C(C=C2)Cl)O)O)Cl

Origin of Product

United States

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